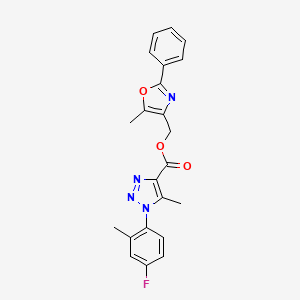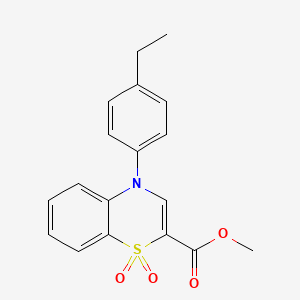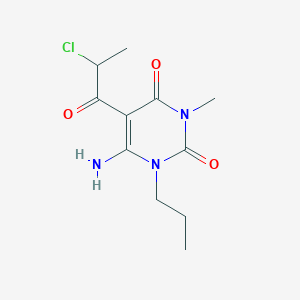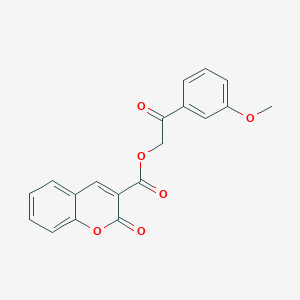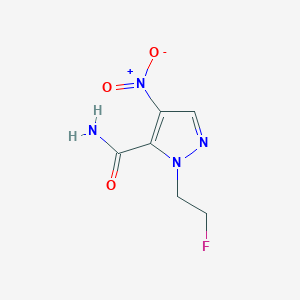![molecular formula C25H19N5O4 B2925802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-80-2](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of novel triazoloquinazoline derivatives has been extensively studied, with researchers evaluating their potential as antioxidant and antibacterial agents. Gadhave and Kuchekar (2020) synthesized a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, demonstrating significant activity as antioxidants and antibacterial agents against various strains such as S. aureus, E. coli, and P. aeruginosa. This research highlights the chemical versatility and the potential of triazoloquinazoline derivatives in developing new pharmacological agents (R. Gadhave, B. Kuchekar, 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of triazoloquinazoline derivatives have been a focus of interest. M. M. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating triazolo[4,3-c]quinazoline or thiazole units, which exhibited promising antibacterial potency (M. M. Gineinah, 2001).
Anticancer Activity
The potential anticancer activity of triazoloquinazoline derivatives has also been investigated. Ovádeková et al. (2005) studied the cytotoxic/antiproliferative activity of a new synthetically prepared quinazoline derivative, demonstrating significant cytotoxic effects on human tumor cell lines, including HeLa, with the potential for classification as an anticancer drug (R. Ovádeková, S. Jantová, M. Theiszová, J. Labuda, 2005).
Antimicrobial and Nematicidal Properties
Further studies by Reddy, Kumar, and Sunitha (2016) on triazoloquinazolinylthiazolidinones revealed significant antimicrobial and nematicidal activities, showing the potential of these compounds in agricultural applications to combat pests and pathogens (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system followed by the introduction of the benzodioxol and methylphenyl substituents.", "Starting Materials": [ "2-aminobenzoic acid", "3-methylbenzaldehyde", "5-hydroxymethyl-1,3-benzodioxole", "ethyl acetoacetate", "thionyl chloride", "sodium azide", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline\n- Dissolve 2-aminobenzoic acid (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux for 6 hours to obtain the triazoloquinazoline intermediate.\n- Purify the intermediate by recrystallization from ethanol.\n\nStep 2: Synthesis of N-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide\n- Dissolve the triazoloquinazoline intermediate (1 eq) and 3-methylbenzaldehyde (1.2 eq) in acetic anhydride and add a catalytic amount of triethylamine. Heat the mixture under reflux for 6 hours to obtain the carboxamide intermediate.\n- Purify the intermediate by recrystallization from chloroform.\n\nStep 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide\n- Dissolve the carboxamide intermediate (1 eq) and 5-hydroxymethyl-1,3-benzodioxole (1.2 eq) in N,N-dimethylformamide and add a catalytic amount of triethylamine. Heat the mixture under reflux for 6 hours to obtain the final product.\n- Purify the product by recrystallization from diethyl ether/methanol." ] } | |
Numéro CAS |
1031648-80-2 |
Formule moléculaire |
C25H19N5O4 |
Poids moléculaire |
453.458 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-3-2-4-16(9-14)22-23-27-25(32)18-7-6-17(11-19(18)30(23)29-28-22)24(31)26-12-15-5-8-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


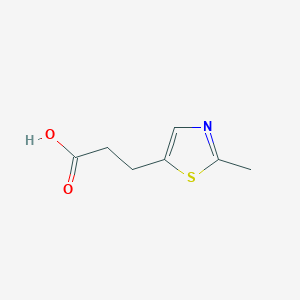
![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)
![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)
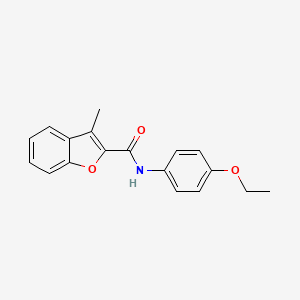
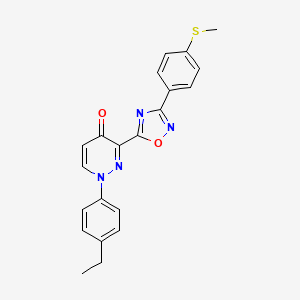
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)

